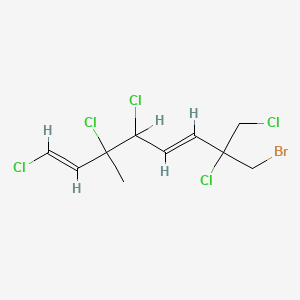
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a precursor compound under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride or chloroform. The reaction mixture is often heated to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromomethyl groups into target molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene involves its ability to interact with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s multiple chlorine atoms may also contribute to its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
2-(Bromomethyl)-7-methylacridine: Exhibits similar reactivity with DNA.
1,8-Bis(bromomethyl)acridine: Another compound with bifunctional bromomethyl groups.
Uniqueness
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
72719-90-5 |
|---|---|
Formule moléculaire |
C10H12BrCl5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(1E,5E)-7-(bromomethyl)-1,3,4,7,8-pentachloro-3-methylocta-1,5-diene |
InChI |
InChI=1S/C10H12BrCl5/c1-9(15,4-5-12)8(14)2-3-10(16,6-11)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |
Clé InChI |
HCTBSUXDIUTHQM-MQQKCMAXSA-N |
SMILES isomérique |
CC(/C=C/Cl)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl |
SMILES canonique |
CC(C=CCl)(C(C=CC(CCl)(CBr)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















